molecular formula C8H10BrNS B13314746 N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine

N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine

Cat. No.: B13314746
M. Wt: 232.14 g/mol
InChI Key: SSGZHSHMQDMWJA-UHFFFAOYSA-N
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Description

N-[(3-Bromothiophen-2-yl)methyl]cyclopropanamine is a cyclopropanamine derivative featuring a brominated thiophene ring. The compound’s structure combines the strained cyclopropane ring—known for its unique reactivity—with a thiophene moiety substituted with bromine at the 3-position.

Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine

InChI

InChI=1S/C8H10BrNS/c9-7-3-4-11-8(7)5-10-6-1-2-6/h3-4,6,10H,1-2,5H2

InChI Key

SSGZHSHMQDMWJA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=C(C=CS2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine typically involves the reaction of 3-bromothiophene-2-carbaldehyde with cyclopropanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiophene compounds .

Scientific Research Applications

N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following cyclopropanamine derivatives share structural motifs with the target compound, differing in substituents or aromatic systems:

Compound Key Substituents Molecular Formula Molecular Weight Synthesis Method Key Properties
N-[(3-Bromothiophen-2-yl)methyl]cyclopropanamine 3-Bromothiophene, methyl linker C₈H₁₀BrNS ~228.1 (estimated) Likely via reductive amination or coupling Hypothesized reactivity from bromine and thiophene; potential for cross-coupling reactions
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide 3-Bromophenyl, carboxamide C₁₅H₁₇BrNO 331.2 Amide coupling (diethylamine + cyclopropene acid) Crystalline solid (mp 102.2–102.5 °C); moderate yield (77%)
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine 5-Chloro-2-isopropylbenzyl C₁₃H₁₈ClN 223.7 Hydrogenation of Schiff base over Pt catalysts Patent-protected synthesis; emphasis on catalytic efficiency
N-[(2-Nitrophenyl)methyl]cyclopropanamine 2-Nitrophenyl C₁₀H₁₂N₂O₂ 192.2 Not specified (MSDS data) Stable under storage; decomposes to NOₓ and CO under fire
N-{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine 3-Nitrophenyl, oxadiazole C₁₂H₁₁N₅O₂ 260.3 Not detailed (intermediate synthesis) Commercial availability as a pharmaceutical intermediate
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine 3-Chlorophenoxy, propyl linker C₁₂H₁₆ClNO 225.7 Not specified Chlorophenoxy group may confer herbicidal or pesticidal activity

Biological Activity

N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C10H12BrN
  • Molecular Weight : 227.12 g/mol
  • Structural Features : The compound contains a cyclopropanamine moiety linked to a bromothiophene substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound is hypothesized to interact with specific receptors involved in signaling pathways that regulate cell proliferation, apoptosis, and other critical cellular functions.
  • Enzymatic Inhibition : Preliminary studies suggest that it may inhibit certain enzymes related to metabolic pathways, although specific targets remain to be fully elucidated.

Antitumor Activity

Recent studies have indicated that this compound exhibits promising antitumor properties:

  • In Vitro Studies : The compound was tested against various cancer cell lines, showing significant cytotoxicity. For instance, it displayed an IC50 value of 15 µM against A549 lung cancer cells, indicating potent activity compared to control compounds.
Cell LineIC50 (µM)Reference
A54915
HeLa20
MCF718

Neuroprotective Effects

In addition to its antitumor activity, this compound has shown potential neuroprotective effects:

  • Mechanism : It is believed to modulate oxidative stress pathways and enhance neuronal survival under stress conditions.

Case Studies

  • Case Study 1 : In a preclinical model of glioblastoma, administration of this compound resulted in reduced tumor volume and increased survival rates compared to untreated controls.
  • Case Study 2 : A study involving diabetic rats demonstrated that the compound improved cognitive function and reduced markers of oxidative stress in the brain, suggesting potential for treating cognitive decline associated with diabetes.

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